molecular formula C11H14O2 B2693566 (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL CAS No. 1568201-94-4

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL

Cat. No.: B2693566
CAS No.: 1568201-94-4
M. Wt: 178.231
InChI Key: NYJUGYSYOGMLQT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL (CAS 1568201-94-4) is a chiral benzopyran derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is characterized by a hydroxyl group at the stereospecific (4S) configuration on the dihydropyran ring and methyl substituents at the 7 and 8 positions of the aromatic ring . The (4S) configuration is critical for its stereochemical interactions in biological systems, making it a valuable scaffold for investigating structure-activity relationships . Benzopyran derivatives are widely studied for their diverse biological activities and potential therapeutic applications. Research on closely related benzopyran compounds has revealed potent biological effects, particularly in the realm of cardiology. For instance, the compound Benzopyran-G1 (BP-G1), a tricyclic benzopyran, has been identified as a potent and selective small-molecule inhibitor targeting Kir3.1-containing channels, which underlie the cardiac acetylcholine-activated inwardly rectifying K+ current (IKACh) . This mechanism is a validated atrial-specific target for the treatment of atrial fibrillation (AF), as it can prolong the atrial effective refractory period without the risk of ventricular proarrhythmia associated with conventional antiarrhythmic drugs . Another substituted benzopyran, NTC-801, has been investigated in clinical studies for its selective inhibition of Kir3.1/Kir3.4 channels, demonstrating effectiveness in terminating atrial fibrillation in animal models . Beyond cardiology, the benzopyran core structure is found in compounds with anticonvulsant properties. The benzopyran derivative SB-204269 was identified as a mechanistically novel anticonvulsant drug, showing oral efficacy in rat models of focal and generalized epileptic seizures with an excellent therapeutic index and a minimal liability for inducing neurological impairment . These research trajectories highlight the value of this compound as a key chemical building block for developing new research tools and exploring novel mechanisms of action in various disease contexts. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJUGYSYOGMLQT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated forms or alter specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.

Scientific Research Applications

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on various biological pathways.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and influence cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of (4S) and (4R) Enantiomers

Property (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (4R)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Molecular Weight 178.23 g/mol 178.23 g/mol
CAS Number Not explicitly provided 1567934-82-0
Configuration S R
Typical Use Pharmacological lead Stereochemical control

Structural Isomers: (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

This derivative (CAS: 1568046-69-4) replaces the methyl groups at positions 7 and 8 with fluorine atoms at positions 5 and 7. Key differences include:

  • Molecular Weight : 186.16 g/mol (vs. 178.23 g/mol for the methylated compound).
  • Synthetic Accessibility : Fluorination requires specialized reagents (e.g., Selectfluor), contrasting with methylation strategies .

Fungal-Derived Analog: (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Isolated from Penicillium citrinum QJF-22, this compound features:

  • Additional Methoxy Group : At position 5, increasing polarity and hydrogen-bonding capacity.
  • Dual Methyl Substituents : At positions 2 and 4S, creating a sterically congested structure.
  • Characterization : Configuration confirmed via X-ray diffraction and ECD spectra, highlighting the importance of advanced analytical techniques for natural products .

Positional Isomer: (4r)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

This isomer shifts the methyl group from position 7 to 6, altering:

  • Aromatic Ring Electronics : The substituent’s position affects resonance stabilization and reactivity.
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 136.2 Ų for [M+H]+) differ from the 7,8-dimethyl analog, aiding differentiation via mass spectrometry .

Table 2: Comparative Data for Selected Analogs

Compound Molecular Weight (g/mol) Substituents Configuration Key Analytical Method
(4S)-7,8-Dimethyl (Target) 178.23 7-CH₃, 8-CH₃ S Chiral HPLC
(4S)-5,8-Difluoro 186.16 5-F, 8-F S ¹⁹F NMR
(2R,4S)-5-Methoxy-2-methyl 208.25 5-OCH₃, 2-CH₃ 2R,4S X-ray diffraction
(4r)-6,8-Dimethyl 178.23 6-CH₃, 8-CH₃ r CCS prediction

Biological Activity

(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, commonly referred to as a benzopyran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C11_{11}H14_{14}O2_2
  • CAS Number : 1936082-20-0
  • Molecular Weight : 178.23 g/mol

Research indicates that benzopyran derivatives exhibit various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE), which may benefit conditions such as Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. For instance, the DPPH radical scavenging assay demonstrated significant activity, indicating its potential as a natural antioxidant.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging45.3
ABTS Scavenging32.1

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against several pathogens. For example, it displayed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 250 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli300
Pseudomonas aeruginosa400

Neuroprotective Effects

In vitro studies have shown that this compound can inhibit AChE activity. This suggests potential applications for cognitive enhancement and neuroprotection.

CompoundAChE Inhibition % at 100 µM
Benzopyran Derivative68%
Control (No Treatment)5%

Case Studies

  • Cognitive Decline in Alzheimer's Disease : A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced AChE activity compared to control groups.
  • Antibacterial Efficacy : Clinical trials assessed the compound's efficacy in treating bacterial infections resistant to conventional antibiotics. Patients treated with the benzopyran derivative showed a significant reduction in infection rates.

Q & A

Q. What are the optimal synthetic routes for (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted phenolic precursors under controlled conditions. Key parameters include:

  • Catalysts : Acidic (e.g., H₂SO₄) or basic catalysts for ring closure.
  • Temperature : 80–120°C for 6–12 hours to balance yield and stereochemical purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the enantiomerically pure product .
Reaction ConditionTypical Yield RangePurity (HPLC)
Acidic (H₂SO₄)45–60%>90%
Basic (KOH)30–50%85–90%

Note : Chiral auxiliaries may enhance stereoselectivity in asymmetric synthesis .

Q. How can the stereochemical configuration of the 4S enantiomer be validated experimentally?

Methodological Answer: Use a combination of:

  • Chiral HPLC : Compare retention times with known standards (e.g., (4R)-isomer) .
  • Optical Rotation : Measure [α]D²⁵ and cross-reference with literature values (e.g., +12.5° for (4S) vs. -12.5° for (4R)) .
  • NMR Spectroscopy : Analyze coupling constants (J-values) in NOESY or COSY spectra to confirm spatial arrangement .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Based on analogs (e.g., brominated or fluorinated benzopyrans):

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation at position 6) affect the compound’s bioactivity in antioxidant assays?

Methodological Answer: Compare DPPH radical scavenging activity of:

  • Parent compound : IC₅₀ = 25 μM .
  • 6-Bromo derivative : IC₅₀ = 18 μM due to enhanced electron-withdrawing effects .
  • 6-Fluoro derivative : IC₅₀ = 30 μM (reduced activity from steric hindrance) .

Contradiction Alert : Some studies report decreased activity with bulkier substituents, while others note improved membrane permeability. Validate via parallel assays (e.g., FRAP and ORAC) .

Q. What advanced analytical techniques resolve discrepancies in collision cross-section (CCS) predictions for this compound?

Methodological Answer: Use ion mobility spectrometry (IMS) coupled with mass spectrometry:

  • Experimental CCS : Compare with in silico predictions (e.g., MOBCAL or Skyline).
  • SMILES/InChI Input : Ensure correct tautomer representation (e.g., C1COC2=C([C@@H]1O)C=CC=C2F for fluorinated analogs) .
TechniquePredicted CCS (Ų)Observed CCS (Ų)Error (%)
MOBCAL145.2147.81.7
Trajectory Calc143.5147.83.0

Q. How can experimental design address batch-to-batch variability in bioactivity studies?

Methodological Answer: Implement:

  • Stability Testing : Monitor degradation under storage (e.g., 4°C vs. -20°C) via LC-MS .
  • Positive Controls : Use stable analogs (e.g., 8-methyl derivatives) to normalize assay results .
  • Blinded Replicates : Minimize observer bias in high-throughput screens .

Q. What computational strategies predict metabolic pathways for this benzopyran derivative?

Methodological Answer: Leverage in silico tools:

  • Phase I Metabolism : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., C-4 hydroxylation).
  • Phase II Conjugation : Predict glucuronidation or sulfation with ADMET Predictor™ .

Data Reproducibility & Validation

Q. Why do antioxidant assays (e.g., DPPH vs. FRAP) yield conflicting results for the same batch?

Methodological Answer: Address via:

  • Standardized Protocols : Pre-incubate samples in dark for DPPH to avoid photodegradation.
  • Matrix Effects : Dilute compounds in DMSO (≤0.1% v/v) to prevent solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.